molecular formula C23H29F2N3O B1665485 Amperozide CAS No. 75558-90-6

Amperozide

Cat. No.: B1665485
CAS No.: 75558-90-6
M. Wt: 401.5 g/mol
InChI Key: NNAIYOXJNVGUOM-UHFFFAOYSA-N
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Description

Amperozide is an atypical antipsychotic compound belonging to the diphenylbutylpiperazine class. It primarily acts as an antagonist at the 5-hydroxytryptamine 2A receptor. Unlike most antipsychotic drugs, this compound does not block dopamine receptors but inhibits dopamine release and alters the firing pattern of dopaminergic neurons . Initially investigated for the treatment of schizophrenia in humans, it was never adopted clinically for this purpose. Instead, its main use lies in veterinary medicine, particularly in intensively farmed pigs, to decrease aggression and stress, thereby increasing feeding and productivity .

Preparation Methods

The synthesis of amperozide involves several steps, starting with the preparation of the diphenylbutylpiperazine core. The synthetic route typically includes the following steps:

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Amperozide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Amperozide has several scientific research applications, including:

Mechanism of Action

Amperozide exerts its effects primarily by antagonizing the 5-hydroxytryptamine 2A receptor. This action inhibits the release of dopamine and alters the firing pattern of dopaminergic neurons. The molecular targets involved include the 5-hydroxytryptamine 2A receptor and dopaminergic neurons .

Comparison with Similar Compounds

Amperozide is unique among antipsychotic drugs due to its selective antagonism of the 5-hydroxytryptamine 2A receptor without blocking dopamine receptors. Similar compounds include:

This compound’s unique mechanism of action and its application in veterinary medicine distinguish it from these similar compounds.

Properties

CAS No.

75558-90-6

Molecular Formula

C23H29F2N3O

Molecular Weight

401.5 g/mol

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide

InChI

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29)

InChI Key

NNAIYOXJNVGUOM-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Appearance

Solid powder

Key on ui other cas no.

75558-90-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

75529-73-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amperozide;  FG 5606;  Amperozida;  Amperozidum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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